2-(孔雀石-1-基)-2-甲氧基环氧丙烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

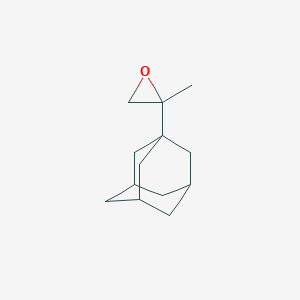

2-(Adamantan-1-yl)-2-methyloxirane is a compound that belongs to the class of functionally substituted oxiranes . It is synthesized by the epoxidation of unsaturated compounds of the adamantane series . Adamantane derivatives are commercially important and have diverse biological properties . They are used in the treatment of neurological conditions and type-2 diabetes, and also exhibit anti-viral abilities .

Synthesis Analysis

The synthesis of 2-(Adamantan-1-yl)-2-methyloxirane involves the reaction of 5-aryl-NH-tetrazoles with adamantan-1-ol in concentrated sulfuric acid . This reaction proceeds regioselectively, forming the corresponding 2-adamantyl-5-aryl-2H-tetrazoles .Molecular Structure Analysis

The molecular structure of 2-(Adamantan-1-yl)-2-methyloxirane is determined by NMR spectroscopy, mass spectrometry, and X-ray analysis . The compound is built up from an adamantane unit and a halogenophenyl ring in position 5 on the central 1,3,4-oxadiazole unit .Chemical Reactions Analysis

Adamantyl-substituted epibromohydrins, which are functionally substituted oxiranes, react with nitrogen, oxygen, and sulfur nucleophiles to give only halogen substitution products . For example, 2-(Adamantan-1-yl)-3-hydroxypropanoic acid is obtained by the reaction of 2-(adamantan-1-yl)-2-(bromomethyl)oxirane with 98% nitric acid .科学研究应用

氧化官能化

2-(金刚烷-1-基)-2-甲基环氧化合物及其衍生物因其氧化官能化性质而被广泛研究。例如,金刚烷可以在溶液中使用甲基(三氟甲基)二氧杂环己烷转化为三醇和四醇形式。这突出了其对烃类进行选择性多氧官能化的潜力,这是有机合成中一个重要的过程 (Mello 等人,1990)。

环氧化应用

该化合物已被用于烯醇醚的环氧化,从而导致高产率地形成螺环氧杂环。这证明了其通过选择性氧化过程合成有价值的有机化合物的有效性 (Troisi 等人,1989)。

化学发光研究

已经对甲基(三氟甲基)二氧杂环己烷氧化金刚烷产生的化学发光进行了研究。这些研究有助于理解氧转移化学发光的机理,这是化学动力学和反应机理领域的一个重要方面 (Kazakov 等人,2001)。

抗氧化和抗炎特性

该化合物由于其抗氧化和抗炎特性而在药物设计中显示出潜力。研究已经合成了各种 2-(金刚烷-1-基)-2-氧代乙基衍生物,表现出很强的抗氧化活性,这可能对新药的开发很重要 (Kumar 等人,2015)。

神经保护剂开发

研究还集中在开发荧光杂环金刚烷胺作为神经保护剂。这些衍生物显示出多功能的神经保护活性,表明它们在神经系统疾病和疾病中的潜在应用 (Joubert 等人,2011)。

未来方向

The future directions for the study of 2-(Adamantan-1-yl)-2-methyloxirane could involve further exploration of its biological activities, given the known antiviral properties of adamantane derivatives . Additionally, the synthetic potential of functionally substituted oxiranes could be significantly extended by introducing a conformationally rigid adamantane fragment together with various functional groups into the three-membered heterocycle .

作用机制

Target of Action

It is known that adamantane derivatives have been used in the synthesis of various biologically active compounds .

Mode of Action

It is known that functionally substituted oxiranes, including epihalohydrin analogs, containing a bulky adamantane moiety, can readily undergo three-membered ring opening with high stereo- and regioselectivity by the action of a number of nucleophiles to produce vicinal di- or trifunctional derivatives .

Pharmacokinetics

It is known that functionally substituted oxiranes were synthesized by epoxidation of unsaturated compounds of the adamantane series with m-chloroperoxybenzoic acid .

属性

IUPAC Name |

2-(1-adamantyl)-2-methyloxirane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-12(8-14-12)13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBCWTRCHMASHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Oxaspiro[3.4]octane-6-one](/img/structure/B2752169.png)

![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(2-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2752179.png)

![6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2752185.png)

![2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2752186.png)

![N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B2752190.png)